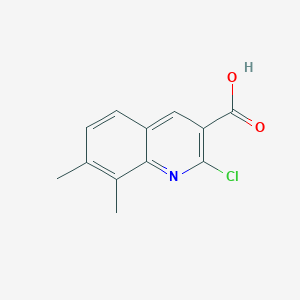

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Description

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS: 338428-51-6) is a quinoline derivative characterized by a chloro substituent at position 2 and methyl groups at positions 7 and 8, with a carboxylic acid moiety at position 2. This compound is synthesized via the Vilsmeier-Haack reaction, starting from N-(2,3-dimethylphenyl)acetamide and phosphorus oxytrichloride (POCl₃) in dimethylformamide (DMF), followed by hydrolysis and purification . Its crystallographic data (e.g., planar molecular geometry and mirror plane symmetry) suggest strong π-π stacking interactions and hydrogen bonding, which influence its stability and solid-state packing .

Properties

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKMZUUGBJFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Friedländer condensation reaction for large-scale production, ensuring high yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.

Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of various substituted quinoline derivatives.

Electrophilic substitution: Formation of brominated or nitrated quinoline derivatives.

Oxidation: Formation of quinoline N-oxide.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

Industry: Used in the development of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Crystallographic and Spectroscopic Insights

- Planarity and Packing: The planar structure of this compound facilitates π-π stacking (interplanar distance ~3.3 Å), similar to quinclorac .

- Spectroscopic Data: Distinct IR peaks (e.g., C=O stretch at ~1719 cm⁻¹) and NMR shifts (e.g., δ8.77 for H-2) differentiate it from analogs like 2-chloro-8-methoxyquinoline-3-carbaldehyde (δ8.63 for N–H) .

Biological Activity

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring system with a chloro group at position 2 and methyl groups at positions 7 and 8. This unique substitution pattern contributes to its distinct chemical and biological properties. The molecular formula is C12H10ClN1O2, and it is characterized by the following structural attributes:

| Atom | Bond Length (Å) |

|---|---|

| Cl1—C1 | 1.7545 |

| N1—C1 | 1.2900 |

| O1—C10 | 1.1920 |

| C2—C3 | 1.3740 |

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies indicated that it effectively inhibits the growth of various cancer cell lines, including breast (MCF-7) and renal cancer cells. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It disrupts key signaling pathways that promote cell division.

Case Study : A study reported an IC50 value of less than 20 µM for MCF-7 cells, indicating strong anticancer potential.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may provide therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition at concentrations as low as 50 µg/mL.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : The compound can modulate receptor functions, leading to altered cellular responses.

Research Findings Summary

A comprehensive overview of research findings related to the biological activities of this compound is summarized in the following table:

| Activity | Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Anticancer (MCF-7) | Cell viability reduction | <20 µM |

| Antimicrobial | Bacterial inhibition | 50 µg/mL |

| Anti-inflammatory | COX inhibition | Not specified |

Q & A

Q. Table 1: Crystallographic Data for this compound Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Ethyl ester derivative | P21/n | 8.3187 | 28.0038 | 11.2093 | 98.721 | |

| Carbaldehyde derivative | Pnma | 20.4542 | 6.7393 | 7.5675 | 90 |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 7,8-Dimethylquinoline-3-carboxylic acid | Incomplete chlorination | Excess POCl₃, prolonged reaction time |

| Ethyl ester impurities | Esterification side reactions | Column chromatography (SiO₂, hexane/EtOAc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.